

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole

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Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B030445

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Abstract

2-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility stems from the reactive amino group and the stable benzothiazole ring system. A thorough understanding of the core physicochemical properties of the parent molecule is fundamental for the rational design of novel derivatives, the development of formulations, and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the key physicochemical characteristics of **2-aminobenzothiazole**, details standard experimental protocols for their determination, and visually represents its interaction with a key biological pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of **2-aminobenzothiazole** are crucial in determining its behavior in various chemical and biological environments. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for **2-aminobenzothiazole**, compiled from various sources.

| Property | Value | Source(s) |
|--------------------------------------------|-----------------------------------------------------------|-----------|
| Molecular Formula | C ₇ H ₆ N ₂ S | [N/A] |
| Molecular Weight | 150.20 g/mol | [N/A] |
| Appearance | White to beige or grayish powder/flakes | [N/A] |
| Melting Point | 126 - 134 °C | [N/A] |
| Boiling Point | Decomposes | [N/A] |
| pKa | 4.48 (at 20°C) | [N/A] |
| Solubility in Water | < 0.1 g/100 mL (at 19 °C) | [N/A] |
| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, and diethyl ether. | [N/A] |
| LogP (Octanol-Water Partition Coefficient) | 1.9 | [N/A] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **2-aminobenzothiazole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **2-aminobenzothiazole**, which is a weak base, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

- **Sample Preparation:** A precise amount of **2-aminobenzothiazole** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol for poorly soluble compounds) to a known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained at a constant level using an electrolyte such as KCl.
- **Calibration:** A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the acid.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where half of the **2-aminobenzothiazole** has been protonated.

Solubility Determination

Solubility is a crucial property that affects the bioavailability of a drug substance.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of solid **2-aminobenzothiazole** is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- **Quantification:** The concentration of **2-aminobenzothiazole** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of **2-aminobenzothiazole**.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR Spectroscopy:** Provides information about the number and types of protons in the molecule.
- **^{13}C NMR Spectroscopy:** Provides information about the carbon skeleton of the molecule.

Methodology:

- **Sample Preparation:** A small amount of purified **2-aminobenzothiazole** (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** The NMR spectrum is acquired using a high-resolution NMR spectrometer.

- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum.

2.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

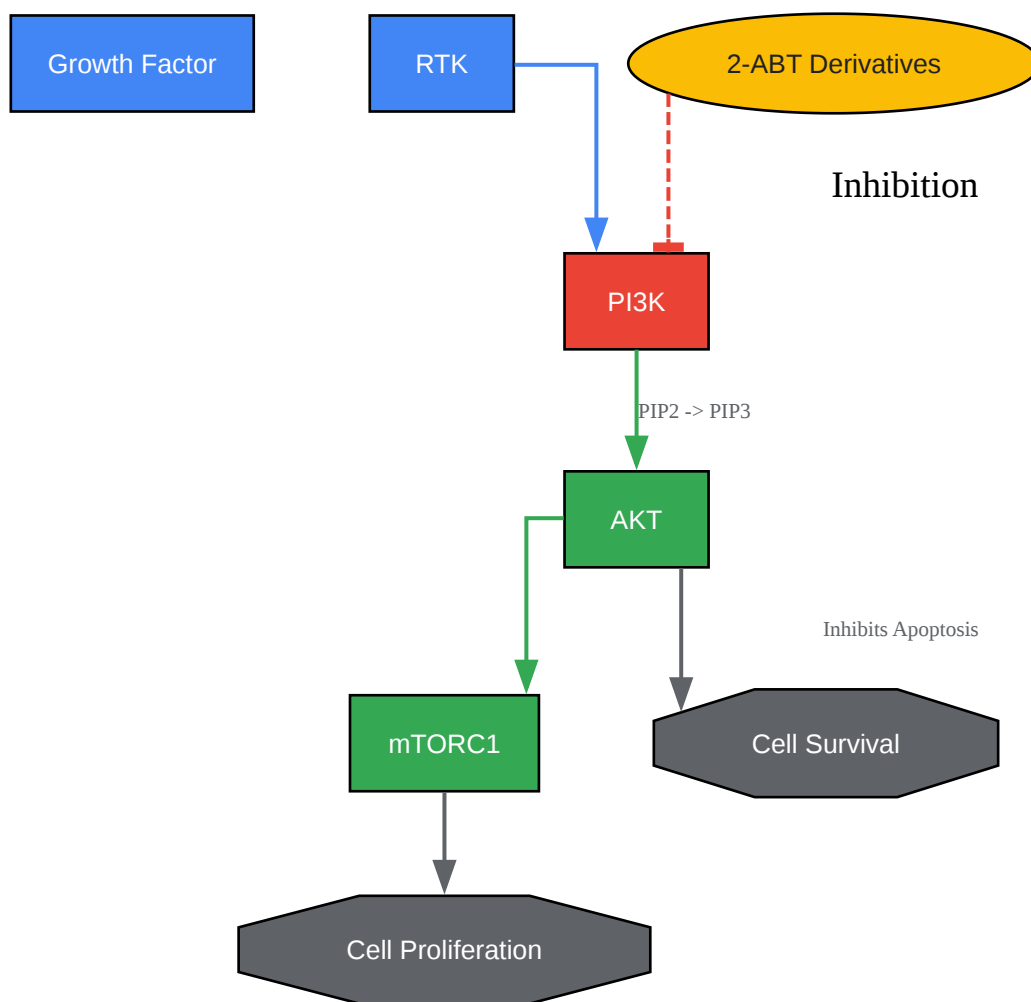
- **Sample Preparation:** A small amount of the solid **2-aminobenzothiazole** is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and the sample.
- **Data Analysis:** The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. For **2-aminobenzothiazole**, characteristic peaks include N-H stretching of the primary amine and C=N stretching of the thiazole ring.

Biological Interactions and Signaling Pathways

Derivatives of **2-aminobenzothiazole** have been extensively investigated for their anticancer properties. One of the key mechanisms of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell proliferation, survival, and growth.^{[1][2][3]}

Visualization of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of intervention by **2-aminobenzothiazole** derivatives.

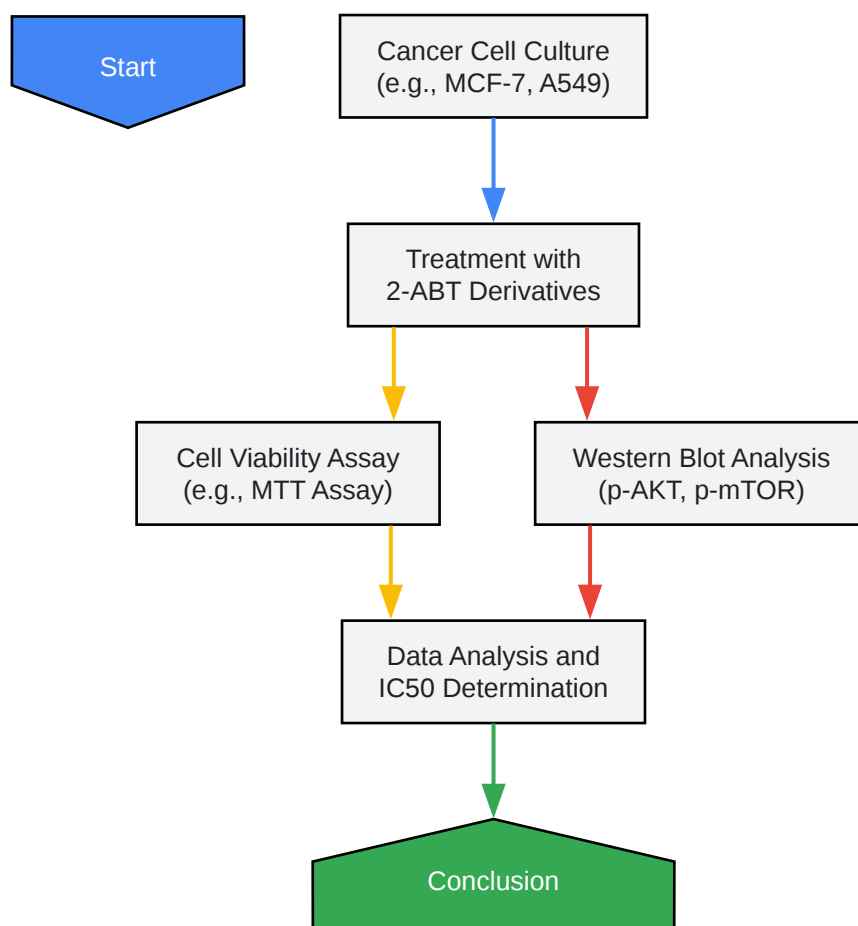


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Caption: PI3K/AKT/mTOR pathway and inhibition by **2-aminobenzothiazole** derivatives.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to evaluate the anticancer activity of **2-aminobenzothiazole** derivatives targeting the PI3K/AKT/mTOR pathway.



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Caption: Workflow for evaluating the anticancer activity of **2-aminobenzothiazole** derivatives.

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References

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